Imidazo[1,2-c]pyrimidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-3-10-5-8-2-1-7(10)9-6/h1-5H |
InChI Key |
FWVFDYQAHHYBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine 2 Carbaldehyde
Established Preparative Routes to Imidazo[1,2-a]pyrimidine-2-carbaldehyde
The foundational methods for synthesizing Imidazo[1,2-a]pyrimidine-2-carbaldehyde rely on well-established organic reactions, including the manipulation of precursors with pre-installed functional groups and the condensation of acyclic precursors.
Synthesis from 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine Precursors
The synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde can be achieved through the hydrolysis of 2-(dichloromethyl)imidazo[1,2-a]pyrimidine. This method involves the initial formation of the imidazo[1,2-a]pyrimidine (B1208166) core, followed by the introduction of a dichloromethyl group at the 2-position. The subsequent hydrolysis of the gem-dichloro group, typically under acidic or basic conditions, yields the desired aldehyde. This route is advantageous as it builds upon the stable heterocyclic core and introduces the aldehyde functionality in a late-stage transformation.
Condensation Reactions with Aminopyrimidine Derivatives
A widely utilized and classical approach to the imidazo[1,2-a]pyrimidine scaffold is the condensation reaction between 2-aminopyrimidine (B69317) and a suitable three-carbon electrophilic synthon. For the direct synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde, a key method involves the cyclization of 2-aminopyrimidine with reagents such as bromomalonic dialdehyde. researchgate.net This reaction directly furnishes the target aldehyde, although it can be complicated by side reactions, including the formation of halogenated byproducts. researchgate.net The general principle of this approach, often referred to as the Chichibabin reaction, involves the reaction of 2-aminopyrimidine with α-halocarbonyl compounds. nih.gov
Other Reported Literature Procedures for Imidazo[1,2-a]pyrimidine-2-carbaldehyde Synthesis
Several other strategies have been reported for the synthesis of the imidazo[1,2-a]pyrimidine ring system, which can be adapted for the preparation of the 2-carbaldehyde derivative. One of the most prominent methods for introducing an aldehyde group onto a pre-formed heterocyclic nucleus is the Vilsmeier-Haack reaction. dergipark.org.trnih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic systems. dergipark.org.trresearchgate.net While this reaction is widely used to introduce a formyl group at the 3-position of the imidazo[1,2-a]pyrimidine ring, modifications in substrates and conditions can influence the regioselectivity. dergipark.org.trresearchgate.net
Additional methods reported in the literature for the synthesis of the core structure include reactions with various α-haloketones, which can then be further functionalized to introduce the 2-carbaldehyde group.
Advanced and Green Synthetic Protocols
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, environmentally benign, and resource-effective methodologies. This has led to the emergence of advanced protocols for the synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde and its derivatives.
Microwave-Assisted Synthetic Approaches to Imidazo[1,2-a]pyrimidine-2-carbaldehyde
Microwave irradiation has been established as a powerful tool for accelerating organic reactions. nih.gov The application of microwave-assisted heating can significantly reduce reaction times, improve yields, and enhance the purity of the products in the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.govbenthamdirect.com For instance, the formylation of imidazo[1,2-a]pyrimidines using the Vilsmeier-Haack reagent has been efficiently carried out under microwave irradiation, offering a green and rapid alternative to conventional heating. researchgate.net This high-efficiency method often utilizes environmentally friendly solvents like glycerol. researchgate.net Microwave-assisted protocols have also been successfully employed in multi-component reactions to construct the imidazo[1,2-a]pyrimidine scaffold. benthamdirect.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes (e.g., 5-10 min) | researchgate.net |
| Yield | Moderate to Good | High to Excellent (e.g., up to 92%) | researchgate.net |
| Solvent | Often chlorinated solvents | Green solvents (e.g., Glycerol, PEG-400) | researchgate.nettandfonline.com |
| Energy Consumption | Higher | Lower | benthamdirect.com |
One-Pot and Sequential Multi-Component Reactions
One-pot and multi-component reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, allowing for the construction of complex molecules in a single operation without the isolation of intermediates. nih.govresearchgate.net Several one-pot procedures have been developed for the synthesis of the imidazo[1,2-a]pyrimidine core. benthamdirect.comresearchgate.net Furthermore, Imidazo[1,2-a]pyrimidine-2-carbaldehyde serves as a crucial starting material in sequential one-pot reactions to generate diverse libraries of substituted imidazoles. nih.govnih.gov For example, a microwave-assisted, sequential two-step, one-pot, multi-component reaction has been reported where Imidazo[1,2-a]pyrimidine-2-carbaldehyde reacts with an amine, benzil, and ammonium (B1175870) acetate (B1210297) to yield complex imidazole (B134444) derivatives in good yields (46-80%). nih.gov These advanced protocols are characterized by their high atom economy, reduced waste generation, and operational simplicity.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, ammonium acetate | p-toluenesulfonic acid, microwave (100W, 80°C) | Tri/tetrasubstituted imidazoles | 46-80% | nih.gov |
Based on a thorough review of the available scientific literature, it is not possible to generate an article that meets the specified requirements. The request is for content focusing solely on "Imidazo[1,2-c]pyrimidine-2-carbaldehyde" and its synthesis under specific catalyst-free and green solvent conditions.
The existing research predominantly covers the synthesis of a different isomer, Imidazo[1,2-a]pyrimidine, and its related derivatives. There is a significant lack of published studies on the catalyst-free or green solvent-based synthesis of the specific this compound molecule.
To ensure scientific accuracy and strict adherence to the user's instructions, which prohibit introducing information outside the explicit scope, this request cannot be fulfilled. Generating content would require making unsubstantiated assumptions about the synthesis of the specified compound, which would compromise the factual integrity of the article.
Chemical Reactivity and Functionalization of Imidazo 1,2 a Pyrimidine 2 Carbaldehyde
Reactions at the Carbaldehyde Moiety
The carbaldehyde group at the 2-position of the imidazo[1,2-c]pyrimidine (B1242154) scaffold is a versatile functional handle, enabling a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent protons can participate in condensation reactions, making it a cornerstone for molecular diversification.
Formation of Imine (Schiff Base) Derivatives
The reaction of Imidazo[1,2-a]pyrimidine-2-carbaldehyde with primary amines readily forms imine derivatives, commonly known as Schiff bases. This condensation reaction is a robust method for introducing a diverse range of substituents onto the heterocyclic core. The synthesis is typically achieved by treating the aldehyde with various aromatic or aliphatic amines in a suitable solvent, such as ethanol. Microwave-assisted heating has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often leading to moderate to good yields (60-85%). To facilitate the removal of water and drive the equilibrium towards the product, a dehydrating agent like magnesium sulfate is often employed.
Table 1: Synthesis of Imine Derivatives from Imidazo[1,2-a]pyrimidine-2-carbaldehyde
| Amine Reactant | Reaction Conditions | Yield (%) |
|---|---|---|
| Aniline | Microwave (200W), Ethanol, MgSO₄, 80-85°C, 40-120 min | 60-85 |
| 1-Naphthylamine | Microwave (200W), Ethanol, MgSO₄, 80-85°C, 40-120 min | 60-85 |
| p-Anisidine | Microwave (200W), Ethanol, MgSO₄, 80-85°C, 40-120 min | 60-85 |
| N,N-diethyl-p-phenylenediamine | Microwave (200W), Ethanol, MgSO₄, 80-85°C, 40-120 min | 60-85 |
Data synthesized from research on the imidazo[1,2-a]pyrimidine (B1208166) isomer.
Reduction Reactions to Corresponding Alcohols and Amines
The carbaldehyde moiety can be readily reduced to afford the corresponding primary alcohol, (Imidazo[1,2-c]pyrimidin-2-yl)methanol. This transformation is typically accomplished using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. chemistrysteps.comopenochem.orgmasterorganicchemistry.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the primary alcohol. libretexts.orglibretexts.orgmasterorganicchemistry.com
Furthermore, a two-step reductive amination pathway provides access to secondary amine derivatives. This involves the initial formation of an imine (as described in 3.1.1), followed by the reduction of the C=N double bond. This reduction is also commonly achieved with sodium borohydride, which selectively reduces the imine in the presence of other functional groups, converting it to the corresponding amine. This method provides a powerful route to link the imidazopyrimidine core to other molecular fragments via a flexible amine linker.
Condensation Reactions for Extended Conjugated Systems (e.g., Chalcones)
The aldehyde functionality is an excellent starting point for constructing larger, conjugated systems through condensation reactions. A prominent example is the Claisen-Schmidt condensation with various acetophenones to synthesize chalcone derivatives. These reactions are typically base-catalyzed, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone core structure characteristic of chalcones. This method allows for the synthesis of a wide library of imidazopyrimidine-chalcone conjugates by varying the substituents on the acetophenone reactant.
Table 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Aldehyde | Acetophenone Reactant | Reaction Conditions |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Substituted Acetophenones | Basic medium |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 4-Acetylpyridine | Ethanolic KOH, overnight |
Data synthesized from research on heteroaromatic aldehydes, including the related imidazo[1,2-a]pyridine isomer.
Derivatization and Scaffold Diversification via the Carbaldehyde
Beyond simple transformations of the aldehyde group itself, this functional moiety serves as a critical starting point for more complex molecular architectures, including the construction of new heterocyclic rings and the initiation of multi-step, one-pot reactions.
Synthesis of Imidazo[1,2-a]pyrimidine-Containing Imidazole (B134444) Derivatives
The carbaldehyde is a key reactant in multicomponent reactions for the synthesis of more complex heterocyclic systems. For instance, novel tri- and tetrasubstituted imidazole derivatives bearing an imidazo[1,2-a]pyrimidine core have been synthesized through a one-pot, multicomponent reaction. organic-chemistry.orgrsc.org This reaction, based on the Debus–Radziszewski imidazole synthesis, involves the condensation of Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil (a 1,2-dicarbonyl compound), a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.orgnih.gov The reaction is efficiently catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave irradiation, providing the target imidazole derivatives in moderate to good yields (46-80%). organic-chemistry.orgrsc.org This approach allows for the rapid assembly of complex molecules with multiple points of diversity from simple starting materials.
Cascade and Tandem Reactions Initiated by the Carbaldehyde
The reactivity of the carbaldehyde enables its use in cascade or tandem reaction sequences, where the initial reaction product undergoes further spontaneous or induced transformations in the same reaction vessel. The multicomponent synthesis of imidazole derivatives described above is a prime example of a sequential one-pot reaction initiated by the carbaldehyde. organic-chemistry.orgrsc.org
The proposed mechanism begins with the acid-catalyzed reaction between Imidazo[1,2-a]pyrimidine-2-carbaldehyde and a primary amine to form an imine intermediate. organic-chemistry.org In a subsequent step, other components added to the pot, such as benzil and ammonia (from ammonium acetate), react with this intermediate to build the imidazole ring. organic-chemistry.org This strategy, where the aldehyde triggers the initial imine formation that leads to a cascade of bond-forming events, is a powerful tool for achieving molecular complexity with high atom economy and procedural efficiency.
C-H Functionalization Strategies on the Imidazopyrimidine Ring (General, Relevant to Scaffold)
Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.net For the related imidazo[1,2-a]pyridine scaffold, extensive research has established methodologies for selective functionalization. rsc.org While specific studies on Imidazo[1,2-c]pyrimidine-2-carbaldehyde are limited, the principles derived from analogous systems provide a foundational understanding of potential reaction pathways.
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of C-H functionalization reactions. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for C-H activation and cross-coupling reactions. For instance, palladium-catalyzed intramolecular dehydrogenative coupling has been utilized to synthesize fused imidazo[1,2-a]pyrimidine systems. acs.org This approach involves the formation of a new carbon-carbon bond through the combination of two C-H bonds. While this example illustrates ring construction rather than direct functionalization of a pre-existing imidazo[1,2-c]pyrimidine core, it highlights the potential of palladium catalysis to mediate C-H activation within this heterocyclic family. A plausible mechanism for such transformations involves the reaction of an in situ formed intermediate with Pd(II), followed by deprotonation, intramolecular attack, and reductive elimination to yield the final product. acs.org The regioselectivity of these reactions is often directed by the electronic properties and steric environment of the substrate. For N-(alkyl)pyrimidin-2-amine cores, palladium-catalyzed C5-arylation and olefination have been achieved, demonstrating the feasibility of functionalizing the pyrimidine (B1678525) ring. rsc.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have also proven effective in C-H functionalization. For example, Rh(III)-catalyzed C-H activation has been used in the synthesis of benzimidazo[1,2-a]quinolines from imidamides and anthranils. acs.org Although applied to a different heterocyclic system, this demonstrates the capability of rhodium to catalyze cascade reactions involving C-H amination and cyclization. For the closely related imidazo[1,2-a]pyridines, rhodium-catalyzed C-H arylation with aryl halides and triflates has been reported, showcasing high regioselectivity. researchgate.net
The following table summarizes representative transition metal-catalyzed C-H functionalization reactions on related heterocyclic scaffolds.
| Catalyst | Reactant(s) | Product Type | Reference |
| PdCl2 | 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | Fused Imidazo[1,2-a]pyrimidine | acs.org |
| Rh(III) complexes | Imidamides, Anthranils | Benzimidazo[1,2-a]quinolines | acs.org |
| Rhodium complexes | Imidazo[1,2-a]pyridines, Aryl halides/triflates | Arylated Imidazo[1,2-a]pyridines | researchgate.net |
Metal-Free Oxidation Methodologies
Metal-free C-H functionalization reactions are of growing interest due to their potential for lower cost and reduced environmental impact. nih.gov These methods often rely on the use of strong oxidizing agents to generate reactive intermediates.
Oxidative cross-dehydrogenative coupling (CDC) is a prominent metal-free strategy. For instance, the direct amination of imidazopyridines with pyrazole has been achieved using K2S2O8 as the oxidant in an aqueous medium. researchgate.netrawdatalibrary.net This method allows for the formation of C-N bonds through the direct coupling of C-H and N-H bonds. Similarly, metal-free, iodine-catalyzed oxidative cross-coupling of indoles and azoles has been demonstrated, providing a regioselective synthesis of N-linked derivatives. researchgate.net
Another approach involves the use of elemental sulfur to promote oxidative annulation. The reaction of 2-aminopyridines with aldehydes in the presence of sulfur can lead to the formation of imidazo[1,2-a]pyridines in a highly atom-economical manner. nih.gov These examples underscore the potential for developing metal-free C-H functionalization protocols for the imidazo[1,2-c]pyrimidine system.
The table below provides examples of metal-free oxidative C-H functionalization reactions.
| Oxidant/Promoter | Reactant(s) | Product Type | Reference |
| K2S2O8 | Imidazopyridines, Pyrazole | Aminated Imidazopyridines | researchgate.netrawdatalibrary.net |
| Iodine | Indoles, Azoles | N-linked 2-(azol-1-yl)indoles | researchgate.net |
| Elemental Sulfur | 2-Aminopyridines, Aldehydes | Imidazo[1,2-a]pyridines | nih.gov |
Radical Reaction Pathways for Functionalization
Radical reactions offer a distinct set of pathways for C-H functionalization, often exhibiting different regioselectivity compared to ionic or organometallic processes. rsc.org These reactions typically involve the generation of a radical species that then adds to the heterocyclic ring.
The Minisci reaction is a classic example of a radical C-H functionalization, involving the addition of a nucleophilic radical to an electron-deficient N-heterocycle. ed.ac.uk While azoles are generally more electron-rich and thus more challenging substrates for traditional Minisci reactions compared to electron-poor heterocycles like pyridines, modern variations of this reaction have expanded its scope. ed.ac.uk
Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. Visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines has been extensively studied, with a focus on reactions at the C3 position. nih.gov These reactions can proceed through the formation of radical intermediates via photoredox-catalyzed processes. For example, trifluoromethylation of imidazo[1,2-a]pyridines can be achieved by generating a CF3 radical, which then reacts with the heterocycle. nih.gov Similarly, perfluoroalkylation has been accomplished through the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov
The following table summarizes examples of radical C-H functionalization reactions on the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Radical Source | Catalyst/Conditions | Product Type | Reference |
| Trifluoromethylation | CF3 radical precursor | Photoredox catalyst, visible light | C3-Trifluoromethylated Imidazo[1,2-a]pyridines | nih.gov |
| Perfluoroalkylation | Perfluoroalkyl iodides | Visible light, EDA complex | C3-Perfluoroalkylated Imidazo[1,2-a]pyridines | nih.gov |
| General Radical Functionalization | Various radical precursors | Transition metal catalysis, metal-free oxidation, photocatalysis | Functionalized Imidazo[1,2-a]pyridines | rsc.org |
Spectroscopic Analysis and Structural Elucidation of Imidazo 1,2 a Pyrimidine 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of 1H and 13C spectra, as well as two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment can be established.
The 1H NMR spectra of imidazo[1,2-a]pyrimidine (B1208166) derivatives are highly characteristic. The core heterocyclic system typically displays a distinct pattern of signals in the aromatic region. Specifically, the imidazo[1,2-a]pyrimidine moiety shows one singlet and three doublet of doublets. nih.gov
For instance, in a series of Schiff base derivatives, the protons of the pyrimidine (B1678525) ring appear as three doublets of doublets at approximately 8.63, 8.54, and 6.92 ppm. semanticscholar.org The proton on the imidazole (B134444) ring (H-3) is also readily identifiable.
In amine derivatives obtained from the reduction of these Schiff bases, new signals corresponding to the methylene (B1212753) (-CH2-NH-) group appear. These typically manifest as a doublet with an integration of 2H in the range of 4.50–4.80 ppm, while the adjacent N-H proton appears as a triplet (due to coupling with the CH2 group) between 5.48 and 6.89 ppm. nih.gov
A representative example is the 1H NMR spectrum of (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, which shows characteristic signals for the imidazo[1,2-a]pyrimidine core alongside signals for the phenyl and nitrobenzylidene moieties.
Table 1: 1H NMR Data for (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine in CDCl3.
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For imidazo[1,2-a]pyrimidine derivatives, the carbon signals for the heterocyclic core are found in the aromatic region, typically between 108 and 155 ppm.
In Schiff base derivatives, the imine carbon (N=CH) gives a characteristic peak in the range of 150.35–153.97 ppm. nih.gov Following reduction to the corresponding amine, this signal disappears, and a new signal for the -CH2-NH- carbon appears in the aliphatic region, typically between 35.41 and 38.11 ppm. nih.gov
The carbon atoms of the pyrimidine ring in a Schiff base derivative, for example, resonate at approximately 150.18, 131.09, and 108.88 ppm. semanticscholar.org The table below details the 13C NMR chemical shifts for a representative Schiff base derivative.
Table 2: 13C NMR Data for an (E)-N-(chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine derivative in CDCl3. nih.gov
For a series of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, 2D NMR spectroscopy was used to unequivocally confirm the structure. beilstein-journals.org HMBC spectra were particularly useful in distinguishing between possible isomers by showing long-range correlations. For example, the presence of cross-peaks between the H-5 proton and the C-8a and C-3 carbons confirmed the imidazo[1,2-a]pyrimidine ring fusion. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. In the imidazo[1,2-a]pyrimidine derivatives, several characteristic absorption bands are observed.
For Schiff base derivatives, a strong absorption band corresponding to the C=N (imine) stretching vibration is typically seen in the region of 1604–1626 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations are observed around 3100 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings appear in the 1500-1600 cm⁻¹ region. nih.gov
Upon reduction of the imine to an amine, the C=N absorption band disappears, and a new band for the N-H stretching vibration of the secondary amine appears in the range of 3272–3411 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyrimidine Derivatives. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular formula.
For example, in a series of Schiff base derivatives, the ESI-MS spectra consistently showed the expected [M+H]⁺ peaks, confirming their successful synthesis. nih.gov The LC-MS analysis of N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine showed an [M+H]⁺ peak at m/z 253.0, corresponding to the calculated molecular weight of 252.27 for the molecular formula C₁₄H₁₂N₄O. nih.gov Similarly, its reduced amine counterpart, N-(phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine, showed an [M+H]⁺ peak at m/z 225.0 (calculated for C₁₃H₁₂N₄: 224.27). semanticscholar.org These results are crucial for verifying the outcome of the chemical transformations.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. A review of the available literature indicates that while crystal structures for related heterocyclic systems such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles have been reported, there is a lack of publicly available crystal structure data specifically for Imidazo[1,2-a]pyrimidine-2-carbaldehyde or its simple derivatives. One report mentions the characterization of 1,4-dimethyl-2-oxopyrimido[1,2-a]benzimidazole hydrate (B1144303) by single-crystal X-ray diffraction, confirming a nearly planar tricyclic core. dergipark.org.tr However, due to the absence of a directly relevant crystal structure for the primary compounds of interest, a detailed crystallographic analysis cannot be presented in this article.
Computational Chemistry and Theoretical Investigations of Imidazopyrimidine Carbaldehydes
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. Through DFT calculations, the ground-state geometry of imidazo[1,2-c]pyrimidine (B1242154) derivatives can be optimized to find the most stable conformation.
Studies on related imidazo[1,2-c]pyrimidine systems, such as newly synthesized azo dyes, have utilized the B3LYP/6-311G(d,p) level of theory to compute and analyze their geometric and electronic properties. scilit.comresearchgate.net This method involves finding the minimum energy structure on the potential energy surface. For the parent imidazo[1,2-c]pyrimidine core, calculations reveal a planar structure, a characteristic feature of fused aromatic ring systems. The addition of a carbaldehyde group at the 2-position introduces specific electronic effects while generally maintaining the planarity of the core bicyclic system. The optimization process confirms that the calculated structure represents a true energy minimum, verified by the absence of imaginary frequencies in vibrational analysis. nih.gov
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. Computational studies on imidazo[1,2-c]pyrimidine azo-dyes have determined these energy levels to predict their stability and electronic behavior. researchgate.net For the core imidazo[1,2-c]pyrimidine structure and its derivatives, the HOMO is typically distributed over the fused ring system, indicating its electron-rich nature. The LUMO is also delocalized across the molecule, often with significant contributions from the pyrimidine (B1678525) ring and any electron-withdrawing substituents, such as the carbaldehyde group.
The energy gap is a critical parameter derived from FMO analysis. researchgate.net A summary of calculated quantum chemical parameters for a representative imidazo[1,2-c]pyrimidine derivative (Compound 2 from a study on azo dyes) is presented below. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.360 |
| ELUMO | -2.002 |
| Energy Gap (ΔE) | 4.358 |
While specific Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses for Imidazo[1,2-c]pyrimidine-2-carbaldehyde are not detailed in the available literature, these methods are powerful tools for analyzing chemical bonding. Comprehensive computational studies on the isomeric imidazo[1,2-a]pyrimidine (B1208166) system have employed these techniques. nih.govresearchgate.net
ELF and LOL are functions that help visualize electron pair localization in a molecule, providing a clear picture of covalent bonds and lone pairs. For aromatic systems, these analyses typically show delocalized electron density across the rings, characteristic of π-systems. In a molecule like this compound, ELF and LOL would be expected to show high localization values for the C-C, C-N, and C-H sigma bonds, the C=O bond of the aldehyde, and the lone pairs on the nitrogen and oxygen atoms.
Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors derived from DFT are used to predict the reactivity of different sites within a molecule. semanticscholar.org Parameters such as chemical potential (μ), hardness (η), and electrophilicity (ω) provide a quantitative measure of a molecule's stability and reactivity. researchgate.net
The following table presents key global reactivity descriptors calculated for a representative imidazo[1,2-c]pyrimidine derivative. researchgate.net
| Parameter | Value (eV) |
|---|---|
| Hardness (η) | 2.179 |
| Chemical Potential (μ) | -4.181 |
| Electrophilicity (ω) | 0.1831 |
Spectroscopic Property Prediction through Computational Methods (e.g., Theoretical NMR and FT-IR)
Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data. DFT calculations can simulate FT-IR and NMR spectra with a high degree of accuracy.
For instance, theoretical FT-IR spectra are generated by calculating the vibrational frequencies of the molecule in its optimized geometry. These calculated frequencies can be correlated with experimental spectra to assign specific vibrational modes, such as C=O stretching of the carbaldehyde group, C-H stretching of the aromatic rings, and various C-N and C-C vibrations within the fused heterocyclic system. nih.gov
Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.org These calculations provide predicted ¹H and ¹³C NMR spectra. By comparing theoretical and experimental chemical shifts, the structural assignment of the synthesized compound can be unequivocally confirmed. nih.govsemanticscholar.org For this compound, key predicted signals would include the distinct downfield shift of the aldehyde proton (CHO) in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E²) associated with these interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions with intermediate electrostatic potential.
In computational studies of related imidazo[1,2-a]pyrimidine derivatives, MEP analyses have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6–31G(d,p) basis set. nih.gov These analyses reveal a distinct charge distribution across the molecule. The regions around the nitrogen atoms of the imidazopyrimidine core are typically the most electron-rich areas, highlighted in red on the MEP map. nih.gov This high electron density suggests that these nitrogen atoms are the primary sites for electrophilic interactions.
Conversely, the hydrogen atoms attached to the carbon atoms of the fused ring system are generally characterized by blue colors, indicating them as electron-deficient regions. nih.gov The carbaldehyde group attached to the imidazo[1,2-c]pyrimidine ring would introduce additional distinct features. The oxygen atom of the carbonyl group would be a site of high electron density (red), making it a likely point for electrophilic attack and hydrogen bonding. In contrast, the carbonyl carbon and the aldehydic proton would be electron-poor (blue).
This detailed mapping of electrostatic potential is invaluable for predicting how this compound might interact with biological targets, such as enzymes or receptors, as the initial interactions are often governed by electrostatic forces.
Table 1: Interpreted Molecular Electrostatic Potential (MEP) Map Regions for this compound This table is based on theoretical expectations and data from related imidazopyrimidine structures.
| Molecular Region | Predicted MEP Color | Interpretation | Predicted Reactivity |
| Pyrimidine Nitrogen Atoms | Red | High Electron Density (Negative Potential) | Site for Electrophilic Attack |
| Imidazole (B134444) Nitrogen Atom | Red | High Electron Density (Negative Potential) | Site for Electrophilic Attack |
| Carbonyl Oxygen Atom | Red | High Electron Density (Negative Potential) | Site for Electrophilic Attack/H-Bond Acceptor |
| Ring Hydrogen Atoms | Blue | Low Electron Density (Positive Potential) | Site for Nucleophilic Attack |
| Aldehydic Hydrogen Atom | Blue | Low Electron Density (Positive Potential) | Site for Nucleophilic Attack |
| Aromatic Rings | Green/Yellow | Intermediate Potential | --- |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated theoretical model that analyzes the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions within a molecular system. This analysis is based on the gradient and Laplacian of the electron density, providing a quantitative description of bonding. Key parameters derived from QTAIM include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at the bond critical points (BCPs).
In studies of imidazo[1,2-a]pyrimidine derivatives, QTAIM has been employed to elucidate the nature of intramolecular interactions. nih.gov The analysis of BCPs provides evidence for the types of bonds present. For covalent bonds, the electron density (ρ(r)) is typically high, and the Laplacian (∇²ρ(r)) is negative, indicating a concentration of electron density. For non-covalent interactions, such as hydrogen bonds or van der Waals forces, the electron density is significantly lower, and the Laplacian is positive.
The total energy density (H(r)) at the BCP helps to further distinguish the nature of interactions. A negative H(r) is indicative of a shared-electron interaction (covalent character), while a positive H(r) suggests a closed-shell interaction (non-covalent character).
Table 2: Expected QTAIM Parameters for Bonds in this compound This table presents theoretical values and interpretations based on computational studies of related heterocyclic compounds.
| Bond Type | Expected Electron Density (ρ(r)) (a.u.) | Expected Laplacian (∇²ρ(r)) (a.u.) | Expected Total Energy Density (H(r)) (a.u.) | Bond Character |
| C-C (Aromatic) | ~0.25 - 0.30 | < 0 | < 0 | Covalent |
| C=C (Aromatic) | ~0.30 - 0.35 | < 0 | < 0 | Covalent |
| C-N (Ring) | ~0.28 - 0.33 | < 0 | < 0 | Polar Covalent |
| C=N (Ring) | ~0.35 - 0.40 | < 0 | < 0 | Polar Covalent |
| C-H | ~0.20 - 0.25 | < 0 | < 0 | Covalent |
| C=O | ~0.40 - 0.45 | > 0 | < 0 | Polar Covalent |
| Intramolecular H-bond | ~0.01 - 0.04 | > 0 | > 0 | Non-covalent |
Structure Activity Relationship Sar Research and Interactions with Biological Systems Academic Focus
Design Principles for Imidazo[1,2-a]pyrimidine-2-carbaldehyde Derivatives in SAR Studies
The design of derivatives based on the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize their pharmacological effects. nih.gov The structural similarity of this scaffold to natural purines suggests a high potential for interaction with various biological targets. nih.govresearchgate.net Modifications are systematically introduced at various positions of the bicyclic core to probe the electronic and steric requirements for potent biological activity.
A primary focus for derivatization is the carbaldehyde group at the C-2 position. This aldehyde function serves as a versatile synthetic handle for creating a diverse library of compounds. For instance, it is commonly reacted with various aromatic amines to form imine (Schiff base) derivatives. nih.govsemanticscholar.org The selection of different aromatic amines allows for the exploration of a wide range of substituents, varying in size, electronics, and lipophilicity. nih.gov SAR studies on such derivatives have revealed that the nature of the substituent on the phenyl ring of the imine moiety significantly influences cytotoxic activity. For example, the introduction of a nitrogenous electron-donating group, such as –N(CH2CH3)2, at the 4-position of the phenyl ring has been shown to increase cytotoxic activity against breast cancer cell lines. nih.gov
Another key design principle involves modifications at other positions of the imidazo[1,2-a]pyrimidine ring system. For the related imidazo[1,2-c]pyrimidine (B1242154) series, SAR studies aimed at developing Syk family kinase inhibitors have demonstrated the importance of substituents at the C-2, C-5, and C-7 positions. nih.gov The strategic placement of different functional groups helps in fine-tuning the molecule's affinity and selectivity for its biological target. nih.gov For instance, in the development of inhibitors for the Wnt/β-catenin signaling pathway, it was found that benzene rings with electron-withdrawing substituents played an important role in the biological activity of 3-benzoyl imidazo[1,2-a]pyrimidines. researchgate.net
Exploration of Molecular Interactions with Biological Targets via In Silico Methods (e.g., Molecular Docking)
In silico methods, particularly molecular docking, are indispensable tools for elucidating the molecular interactions between imidazo[1,2-a]pyrimidine derivatives and their biological targets. nih.govmdpi.com These computational techniques predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule, such as an enzyme or a receptor. nih.govsemanticscholar.org
Molecular docking studies have been extensively applied to understand the inhibitory mechanisms of this class of compounds. For example, derivatives have been docked into the active sites of microbial enzymes to predict their binding modes and rationalize their antimicrobial activity. nih.govmdpi.com In the context of antifungal research, imidazo[1,2-a]pyrimidine derivatives were docked into the active site of lanosterol 14α-demethylase (CYP51), an essential enzyme for fungal growth. researchgate.netbeilstein-journals.orgnih.gov The results of these simulations provide binding affinity scores (often in kcal/mol) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. beilstein-journals.org
More recently, in the search for potential COVID-19 therapeutics, imidazo[1,2-a]pyrimidine Schiff base derivatives were evaluated as potential inhibitors of SARS-CoV-2 cell entry. nih.gov Molecular docking studies targeted key proteins involved in viral entry, namely human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.govresearchgate.net The simulations revealed that some compounds exhibited remarkable binding affinities, comparable to or even exceeding those of known inhibitors, suggesting a potential mechanism for blocking the virus from entering human cells. nih.govresearchgate.net
| Derivative Type | Biological Target | Top Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 (SARS-CoV-2) | -9.1 | Not Specified | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrimidine Schiff base | Spike Protein (SARS-CoV-2) | -7.3 | Not Specified | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrimidine derivatives | CYP51 (Candida albicans) | -8.8 | Not Specified | beilstein-journals.orgnih.gov |
| Imidazo[1,2-a]pyridine derivative | Oxidoreductase (Breast Cancer) | -9.207 | His 222, Tyr 216, Lys 270 | researchgate.net |
| Imidazole-pyrimidine derivative | CDK2 (Anticancer) | Not Specified (High Interaction) | Not Specified | dergipark.org.tr |
Mechanism of Action Research at the Molecular Level
Research into the mechanism of action of imidazo[1,2-a]pyrimidine derivatives at the molecular level has identified several key pathways and enzyme targets, excluding clinical outcomes. These studies focus on the direct molecular interactions that underpin the observed biological activities.
One well-studied mechanism is the inhibition of specific enzymes crucial for pathogen survival or disease progression. In fungi, imidazole-based compounds are known to target the ergosterol synthesis pathway. nih.gov Specifically, they inhibit lanosterol 14α-demethylase (CYP51), which prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net This disruption of membrane integrity ultimately curbs fungal development. nih.gov
In the context of cancer, imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. nih.gov For instance, certain derivatives have been screened against B-Raf kinase, a proto-oncogene implicated in various cancers. nih.gov Another significant target is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. researchgate.net Studies have shown that imidazo[1,2-a]pyrimidine compounds can inhibit this pathway by affecting the downstream target genes, such as c-Myc and cyclin D1, which are involved in cell proliferation and cycle regulation. researchgate.net
For the related imidazo[1,2-c]pyrimidine scaffold, a primary mechanism of action is the inhibition of non-receptor-type protein tyrosine kinases, specifically Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). nih.gov These kinases are essential for the activation of B-cells and T-cells, respectively. By inhibiting these enzymes, the compounds can modulate immune responses at the molecular level. nih.gov The molecular mechanism involves the compound binding to the kinase's active site, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. nih.gov
Imidazopyrimidine Carbaldehydes as Scaffolds for Novel Chemical Probes and Academic Lead Compounds
The imidazo[1,2-a]pyrimidine core, particularly with a carbaldehyde functional group, represents a "privileged scaffold" in medicinal chemistry. semanticscholar.orgrsc.org This designation stems from its versatile chemical nature and its presence in numerous biologically active molecules, allowing it to serve as an excellent starting point for the development of novel chemical probes and academic lead compounds. nih.govnih.gov
The carbaldehyde at the C-2 position is a key feature, providing a reactive site for a wide array of chemical transformations. nih.gov This allows for the straightforward synthesis of large, diverse compound libraries through reactions like condensation with amines to form Schiff bases. nih.govnih.gov This synthetic tractability is highly valuable in academic research and early-stage drug discovery for rapidly generating and screening new chemical entities. nih.gov
The structural analogy to purines makes the imidazo[1,2-a]pyrimidine scaffold inherently suited for interacting with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogen life cycles. nih.govresearchgate.net This broad applicability has led to its use in developing lead compounds for a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory research. nih.govnih.gov For example, the synthesis of imine- and amine-bearing derivatives from imidazo[1,2-a]pyrimidine-2-carbaldehyde has yielded promising lead compounds with significant cytotoxic activity against breast cancer cell lines. nih.gov
Future Research Directions and Emerging Trends in Imidazopyrimidine Carbaldehyde Chemistry
Development of Novel and Efficient Catalytic Systems for Functionalization
The functionalization of heterocyclic scaffolds like imidazopyrimidine is critical for developing new chemical entities. nih.gov A significant trend in this area is the move towards novel and sustainable catalytic systems. Future research is focused on catalysts that are not only highly efficient but also economically and environmentally viable.
Key areas of development include:
Abundant Transition Metals: There is a growing emphasis on using catalysts based on abundant and low-toxicity metals such as iron and copper. nih.gov Iron-catalyzed C-H functionalization, for instance, allows for the direct introduction of various organic groups onto the core structure. nih.gov
Heterogeneous Catalysis: To address challenges of catalyst recovery and reuse, research is increasingly directed towards heterogeneous catalysts. A notable example is the use of metal complexes or organic catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄ NPs). nih.gov These systems offer easy separation from the reaction mixture using an external magnetic field, enhancing the sustainability of the synthetic process. nih.gov
Ruthenium-Based Catalysts: Ruthenium and its complexes have proven effective in various organic transformations, including C-H activation reactions. nih.gov Their application in the functionalization and derivatization of imidazopyrimidine scaffolds is an area of continued exploration. nih.gov
The development of these catalytic systems aims to broaden the scope of possible modifications to the Imidazo[1,2-c]pyrimidine-2-carbaldehyde molecule, enabling the synthesis of a diverse library of derivatives with tailored properties.
Exploration of Stereoselective Syntheses and Chiral Derivatives
Chirality plays a pivotal role in the biological activity of molecules. The development of stereoselective synthetic methods to produce enantiomerically pure chiral derivatives of imidazopyrimidines is a crucial frontier. While the broader field of asymmetric synthesis for heterocyclic compounds is active, specific applications to this compound represent a significant area for future growth.
The research focus includes:
Asymmetric Cyclopropanation: Methods for creating chiral cyclopropanes from vinylpyrimidines have been developed, yielding products with high enantiomeric excess. rsc.org Adapting such strategies to the imidazopyrimidine core could yield novel chiral building blocks.
Chiral Precursors: Synthesizing chiral imidazole (B134444) and pyrimidine (B1678525) derivatives from commercially available chiral starting materials is a viable strategy. rsc.orgresearchgate.net These chiral precursors can then be used to construct the fused imidazopyrimidine ring system, embedding chirality into the final molecule.
Success in this area would allow for detailed investigation into the structure-activity relationships of different stereoisomers, which is essential for the development of selective and effective therapeutic agents.
Application in Supramolecular Chemistry and Material Science
The unique structural and electronic properties of the imidazopyrimidine core make it an attractive candidate for applications beyond medicine, particularly in supramolecular chemistry and material science.
Emerging applications include:
Corrosion Inhibitors: Imidazopyrimidine derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. frontiersin.org Their effectiveness stems from the ability of the molecule, particularly the imidazo[1,2-a]pyrimidine (B1208166) group, to adsorb onto the metal surface, forming a protective layer. frontiersin.org Future work will likely involve optimizing the molecular structure to enhance this adsorption and protective capability.
Fluorescent Materials: The synthesis of imidazopyrimidine azo-dyes has opened avenues for creating novel fluorophores. scilit.com These materials possess interesting photophysical properties, and further research could lead to their use in sensors, bioimaging, and optical devices.
The ability of the imidazopyrimidine scaffold to engage in specific intermolecular interactions is key to its utility in creating organized supramolecular assemblies and functional materials.
Advanced Computational Studies for Predictive Design and Reaction Pathway Elucidation
Computational chemistry has become an indispensable tool in modern chemical research. For imidazopyrimidine derivatives, advanced computational studies are crucial for understanding molecular properties and predicting behavior, thereby guiding experimental work.
Density Functional Theory (DFT) is a prominent method used to investigate these molecules. nih.govdoaj.orgresearchgate.net These theoretical analyses provide deep insights into various molecular aspects.
| Computational Method | Objective and Application |
| Geometry Optimization | Determines the most stable three-dimensional structure of the molecule, which is the foundation for all other property calculations. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electron density on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net This is vital for predicting how the molecule will interact with other reagents or biological targets. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov |
| Molecular Docking | Simulates the binding of the molecule to a target protein's active site, predicting the binding affinity and mode of interaction. This is a powerful tool in computer-aided drug design. nih.govdoaj.org |
These computational tools enable the in silico design of new this compound derivatives with potentially enhanced activity, selectivity, and optimized pharmacokinetic profiles, significantly accelerating the design-synthesis-testing cycle. nih.govresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of discovering and optimizing new molecules. nih.govmednexus.org This integration offers powerful new ways to navigate the vast chemical space associated with imidazopyrimidine carbaldehyde derivatives.
| AI/ML Application | Description and Impact |
| Predictive Modeling | ML algorithms, such as graph neural networks, can be trained on large datasets of chemical compounds to predict a wide range of properties, including biological activity, toxicity (ADMET properties), and physicochemical characteristics. nih.govastrazeneca.com This allows for rapid virtual screening of massive compound libraries. |
| De Novo Drug Design | Generative AI models can design entirely new molecules that are optimized for specific properties, such as binding to a particular biological target. preprints.orgpreprints.org This accelerates the identification of novel chemical scaffolds. |
| Synthesis Planning (Retrosynthesis) | AI-powered tools can analyze a target molecule and propose viable synthetic pathways by working backward from the final product. nih.govcas.org This assists chemists in designing more efficient and novel routes to complex molecules. |
| Reaction Optimization | ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a chemical reaction to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. preprints.orgnih.gov |
By leveraging AI and ML, researchers can more effectively mine chemical data, generate novel hypotheses, and prioritize the synthesis of the most promising this compound derivatives, making the discovery process faster and more cost-effective. mednexus.orgmdpi.com
Q & A
Q. What are the established synthetic methodologies for Imidazo[1,2-c]pyrimidine-2-carbaldehyde?
The compound is commonly synthesized via multicomponent reactions (MCRs). For example, Güngör et al. reported a one-pot MCR using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate with p-toluenesulfonic acid as a catalyst under microwave irradiation in ethanol. This method avoids column chromatography and achieves medium-to-good yields (45–75%) . Another approach involves room-temperature reactions with malononitrile and sodium carbonate, emphasizing green chemistry principles .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR are routinely used to confirm structural integrity, as demonstrated in studies of related imidazo-pyrimidine derivatives .
- X-ray Crystallography : Resolves crystal structures to validate bond angles and intermolecular interactions, as shown for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (6–12 weeks) in inert atmospheres .
- Handling : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods due to potential skin/eye irritation (GHS hazard codes: H315, H319, H335) .
- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Factorial Design : Systematically vary parameters (e.g., catalyst loading, temperature, solvent ratio) to identify optimal conditions. For instance, microwave-assisted synthesis in ethanol reduces reaction time and improves yield compared to conventional heating .
- Solvent Screening : Test green solvents (e.g., ethanol, water) to enhance sustainability without compromising efficiency .
- Catalyst Alternatives : Explore Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., AlCl3) to accelerate cyclization steps .
Q. What role do computational methods like DFT play in studying this compound?
Density Functional Theory (DFT) calculations predict electronic properties, reactivity, and intermolecular interactions. For example:
- Hirshfeld Surface Analysis : Maps crystal packing and hydrogen-bonding networks in derivatives like 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. How can contradictions in pharmacological data across studies be resolved?
- Dose-Response Analysis : Perform in vitro assays (e.g., IC50 determinations) to standardize activity comparisons. For instance, imidazo[1,2-a]pyrimidine derivatives exhibit anxiolytic and anticancer properties, but discrepancies arise from varying cell lines or assay conditions .
- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl, chloro groups) to isolate bioactivity trends .
Q. What challenges arise in designing derivatives for biological applications?
- Selectivity : Balance potency against off-target effects. Derivatives like 1'-(imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine show promise as SHP2 inhibitors for cancer but require selectivity profiling against kinase families .
- Solubility : Introduce polar groups (e.g., carboxylates) to improve aqueous solubility while maintaining membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
